Product packaging for Propicillin(Cat. No.:CAS No. 551-27-9)

Propicillin

Cat. No.: B1193900
CAS No.: 551-27-9
M. Wt: 378.4 g/mol
InChI Key: HOCWPKXKMNXINF-XQERAMJGSA-N
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Description

Propicillin is a penicillin. It is a conjugate acid of a this compound(1-).
This compound is a semisynthetic, acid stable, penicillin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O5S B1193900 Propicillin CAS No. 551-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCWPKXKMNXINF-XQERAMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046291
Record name Propicillin
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-27-9
Record name Propicillin
Source CAS Common Chemistry
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Record name Propicillin [INN:BAN:DCF]
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Record name Propicillin
Source DrugBank
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Record name Propicillin
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Historical and Evolutionary Context of Penicillin Chemistry

Early Discoveries and Characterization of Beta-Lactam Antibiotics

The era of antibiotics began with Alexander Fleming's accidental discovery of penicillin in 1928. wikipedia.orgnhsjs.comreactgroup.org He observed that a mold, later identified as Penicillium rubens (initially misidentified as Penicillium notatum), inhibited the growth of Staphylococcus aureus bacteria. nhsjs.comwikipedia.org This antibacterial substance, which Fleming named penicillin, was the first identified beta-lactam antibiotic. nhsjs.com The core of its structure, the beta-lactam ring, is a four-membered cyclic amide that is crucial for its antibacterial activity. wikipedia.orgnih.gov

It wasn't until the 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, successfully isolated and purified penicillin, demonstrating its remarkable therapeutic potential. wikipedia.orgacs.org Their work, which earned them the Nobel Prize in Physiology or Medicine in 1945 along with Fleming, marked the beginning of the antibiotic age and large-scale production of penicillin for medical use. wikipedia.orgreactgroup.orgwikipedia.org The initial penicillins were natural products of fermentation, with Penicillin G and Penicillin V being the most prominent. wikipedia.org

The discovery of other beta-lactam-containing natural products, such as cephalosporins from the fungus Cephalosporium acremonium, further expanded the class of beta-lactam antibiotics. nih.gov These early discoveries laid the foundation for a new field of chemotherapy and spurred intense research into the chemistry and biology of these life-saving compounds. nih.gov

Emergence of Semisynthetic Penicillins from Natural Precursors

The limitations of natural penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance, drove the development of semisynthetic derivatives. pharmacy180.com This new approach offered the possibility of creating penicillins with improved properties. nih.gov

A pivotal breakthrough came in 1958 when scientists at Beecham Research Laboratories isolated the core nucleus of the penicillin molecule, 6-aminopenicillanic acid (6-APA). oup.comwikipedia.org This discovery was monumental as it provided a versatile starting material for the synthesis of a vast array of new penicillins. oup.comroyalsocietypublishing.org By chemically or enzymatically removing the side chain from natural penicillin G, researchers could then attach novel side chains to the 6-APA nucleus, a process known as semisynthesis. oup.comwikipedia.org

The availability of 6-APA opened the door to creating penicillins with tailored properties, such as resistance to the bacterial enzyme penicillinase (a type of beta-lactamase), a broader spectrum of activity against Gram-negative bacteria, and improved oral absorption. oup.com This led to the development of numerous clinically important semisynthetic penicillins, including methicillin, ampicillin (B1664943), and amoxicillin (B794). wikipedia.orgwikipedia.org

Among the first wave of semisynthetic penicillins to emerge from the discovery of 6-APA was propicillin. oup.com It was introduced to the market shortly after phenethicillin. oup.com this compound, chemically known as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a phenoxyalkyl penicillin, similar in structure to Penicillin V. oup.comontosight.ai A key advantage of this compound over Penicillin V was its substantially better absorption when administered orally, leading to higher concentrations in the blood. oup.com

This compound's development exemplified the early success of the semisynthetic approach, demonstrating that modifying the side chain of the penicillin molecule could lead to tangible improvements in its pharmacological properties.

Scientific Contributions to Penicillin Structure Elucidation

Determining the precise chemical structure of penicillin was a formidable challenge for chemists in the 1940s. The molecule's unusual and strained beta-lactam ring system was a source of much debate. wikipedia.orgnobelprize.org In 1942, Edward Abraham first proposed the correct structure, which was later confirmed in 1945 through the pioneering work of Dorothy Crowfoot Hodgkin. wikipedia.orgacs.org

Hodgkin employed the technique of X-ray crystallography to create a three-dimensional map of the electron density of a penicillin salt, definitively establishing the positions of its atoms and confirming the presence of the beta-lactam ring. ox.ac.uknationalww2museum.org This was a landmark achievement in the field of crystallography and for her groundbreaking work, which also included determining the structures of vitamin B12 and insulin, she was awarded the Nobel Prize in Chemistry in 1964. ox.ac.uknobelprize.orgwikipedia.org The elucidation of penicillin's structure was critical for understanding its mechanism of action and for guiding the rational design of new semisynthetic penicillins like this compound. nobelprize.org The first total chemical synthesis of penicillin was later accomplished by John C. Sheehan at the Massachusetts Institute of Technology (MIT) in 1957. wikipedia.orgnews-medical.net

Chemical Synthesis and Structural Modifications of Propicillin

Precursor Chemistry and Synthetic Routes

Propicillin, like many other semisynthetic penicillins, is derived from the core structure of 6-aminopenicillanic acid (6-APA) wikipedia.orgbiosynth.com. 6-APA serves as a crucial precursor, containing the fundamental β-lactam core of penicillin G but stripped of its side chains, thereby providing a versatile scaffold for the synthesis of various penicillin derivatives wikipedia.org. The general synthesis of β-lactam antibiotics often initiates with the construction of the 1,3-thiazolidine ring, a five-membered ring fused to the β-lactam, through the condensation of sulfur-containing amino acids such as D-penicillamine or L-cysteine with aldehydes scielo.brmdpi.comresearchgate.net.

Acylation Reactions in this compound Synthesis

Acylation of 6-APA is a cornerstone reaction in the synthesis of semisynthetic penicillins, enabling the attachment of diverse side chains to the penicillin nucleus wikipedia.orguniroma1.it. For this compound, the specific 2-phenoxybutanoyl side chain is introduced via an acylation reaction at the 6-amino group of 6-APA nih.gov. This process involves the reaction of 6-APA with an appropriate acylating agent corresponding to the desired side chain. Common methodologies for acylation in β-lactam synthesis include the use of reactive intermediates such as S-thiocarboxylic acid, 4-phenylthiazolidine-2,5-dione, or mixed thioanhydrides uniroma1.it. Standard acylation techniques, such as the acid chloride, mixed anhydride, and carbodiimide (B86325) methods, are widely employed uniroma1.it. For instance, in the synthesis of piperacillin (B28561), another penicillin, N-acylation of ampicillin (B1664943) is performed using reagents like 4-ethyl-2,3-dioxo-1-piperazinecarbonyl chloride (EDPC) researchgate.netsci-hub.sewikipedia.org. Enzymatic acylation, catalyzed by enzymes like penicillin G acylase (PGA), also represents a significant industrial approach for the synthesis of β-lactam antibiotics, including amoxicillin (B794) from 6-APA researchgate.netmdpi.comnih.gov.

Industrial Scale Synthesis Methodologies

The industrial production of semisynthetic β-lactam antibiotics, including penicillins, involves scaling up processes from laboratory and pilot stages to full industrial production uniroma1.it. Modern industrial methodologies increasingly leverage advanced reactor designs to optimize synthesis. For example, microreactors have demonstrated efficacy in kilogram-scale synthesis of piperacillin, offering advantages such as precise control over reaction parameters, enhanced mixing, and improved heat transfer compared to traditional batch reactors sci-hub.seresearchgate.net.

A typical industrial process for penicillin synthesis, such as that for piperacillin, may involve the ampicillin chloride method: a suspension of ampicillin powder, water, and ethyl acetate (B1210297) is maintained under controlled temperature (e.g., 0°C) with continuous stirring, while the acylating reagent (e.g., EDPC) is slowly added, and the pH of the reaction system is adjusted using a base like dilute ammonia (B1221849) water sci-hub.se. This approach aims to manage the three-phase solid-liquid-liquid reaction system effectively sci-hub.se.

Strategies for Impurity Reduction and Purity Enhancement in Synthesis

Maintaining high purity and minimizing impurities are critical in the synthesis of pharmaceutical compounds like this compound. Impurities can arise from hydrolysis, oxidation, or degradation during synthesis or storage daicelpharmastandards.com. Various strategies are employed to mitigate impurity formation and enhance product purity:

Solvent and pH Control: During acylation, using water as a solvent in conjunction with a buffer solution can inhibit reverse reactions, thereby increasing the yield and improving the purity of the product google.com. For instance, in piperacillin synthesis, maintaining a pH range of 6.0-9.0 during the acylation step with buffer solutions (e.g., citrate-phosphate disodium (B8443419) hydrogen buffered solution or ammonia-ammonium chloride buffer solution) is crucial google.com.

Microreactor Technology: The application of microreactors has proven effective in reducing impurity content and improving product yield. Studies on piperacillin synthesis have shown that using microreactors significantly decreased the content of key impurities (e.g., Impurity D and E) compared to traditional tank reactors, while increasing the main product content researchgate.netsci-hub.seresearchgate.net.

Optimization of Reaction Conditions: Careful control and optimization of reaction parameters, including pH, temperature, reagent ratios, and circulation flow rates, are essential for achieving high purity researchgate.netsci-hub.seresearchgate.net.

Reactive Crystallization: This method aims to preferentially crystallize the desired compound from the reaction mixture, thereby circumventing the accumulation of impurities in the final product mdpi.com.

The impact of microreactor technology on piperacillin purity and impurity levels is summarized in the following interactive data table:

ParameterTraditional Tank (60 min)Microreactor (10 min)
Piperacillin Content~91.06%~94.90%
Impurity D Content0.340%0.080%
Impurity E Content0.176%0.035%
Final Product Purity->99.7%
Impurity D (Pharmacopeia)-~0.077%
Impurity E (Pharmacopeia)-~0.045%
Data based on kilogram-scale synthesis of piperacillin in microreactors researchgate.netsci-hub.seresearchgate.net.

Computational Approaches in Designing this compound Derivatives

Computational chemistry, including molecular modeling, docking, and simulation studies, plays a vital role in the rational design and optimization of penicillin derivatives. These approaches allow researchers to predict and understand the interactions between drug molecules and their biological targets, such as penicillin-binding proteins (PBPs), at an atomic level nih.govbionavis.comscialert.nettandfonline.comusm.mydrugbank.com.

For example, molecular docking simulations have been extensively used to clarify the molecular mechanisms of action of piperacillin and its derivatives against bacterial proteins like PBP3 in Pseudomonas aeruginosa scialert.nettandfonline.com. These studies help identify potential binding sites and predict binding energies, guiding the design of novel antibacterial agents with improved efficacy scialert.net. Computational fluid dynamics (CFD) simulations are also applied in process engineering, particularly for scaling up microreactors, to ensure uniform reaction parameters and maintain product quality during large-scale synthesis sci-hub.seresearchgate.net. While specific computational design studies for this compound derivatives are not explicitly detailed in the provided sources, the principles applied to other penicillin derivatives are directly transferable to this compound, enabling the in silico exploration of structural modifications to enhance its properties.

Grafting of Alternative Stereochemistries onto Penicillin Core Structures

The stereochemistry of penicillin molecules, which typically contain three chiral carbons, is fundamental to their biological activity and stability slideshare.net. Modifications to this stereochemistry can significantly impact the drug's properties. A notable strategy in β-lactam research involves "grafting" alternative stereochemistries onto the penicillin core structure to improve resistance profiles against bacterial β-lactamases nih.govnih.govresearchgate.net.

One such approach involves incorporating carbapenem-like stereochemical features into the penicillin nucleus nih.govnih.govresearchgate.net. This includes chemical modifications such as altering the conformation of hydrogen atoms at C-5 and C-6 from their natural cis orientation to a trans conformation nih.govnih.gov. Additionally, a 6-α hydroxyethyl (B10761427) moiety can be introduced to replace the original 6-β aminoacyl group, mimicking the structural features found in carbapenems that contribute to their resistance to hydrolysis by certain β-lactamases nih.govnih.govresearchgate.net. Such modifications aim to create penicillin derivatives with enhanced stability and inhibitory potency against resistant bacterial enzymes nih.govnih.gov. The synthesis of chiral tricyclic compounds derived from amino acids, like D-penicillamine, further illustrates the feasibility of stereoselective synthesis to introduce specific chiral centers into penicillin-related structures scielo.br. Enzymatic methods also play a role in the enantioselective synthesis of antibiotics, providing pathways to create novel chiral synthons with desired absolute configurations nih.gov.

Molecular Mechanisms of Action of Propicillin

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

Propicillin, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.govpatsnap.com These proteins are essential for bacterial cell wall synthesis and are characterized by their affinity for and binding of penicillin. wikipedia.org PBPs are a normal constituent of many bacteria and are members of a subgroup of transpeptidase enzymes called DD-transpeptidases. wikipedia.org The intrinsic activity of this compound against a particular organism depends on its ability to gain access to and bind with the necessary PBPs. iqb.es

Covalent Binding to PBP Active Sites

Beta-lactam antibiotics, including this compound, bind to PBPs because their chemical structure is similar to the modular pieces that form peptidoglycan. wikipedia.org Specifically, this compound forms a stable covalent adduct with the active site serine residue of PBPs. mdpi.commdpi.comasm.orgscialert.net This covalent binding occurs when the beta-lactam amide bond is ruptured, leading to an irreversible inactivation of the enzyme. wikipedia.orgnih.gov The PBP active site typically contains three conserved motifs, including a catalytic serine residue (SXXK), which is acylated by the beta-lactam core. nih.govnih.gov

Inhibition of Peptidoglycan Transpeptidation

Penicillin-binding proteins are crucial enzymes involved in the cross-linking process of peptidoglycan layers, which provide structural integrity and rigidity to the bacterial cell wall. nih.govpatsnap.comwikipedia.org PBPs catalyze the final step of peptidoglycan synthesis, involving the formation of cross-bridges between neighboring peptide chains. nih.govnih.govnih.govresearchgate.net this compound's binding to and inactivation of PBPs directly interferes with this cross-linkage of peptidoglycan chains. nih.govasm.orgnih.govresearchgate.net By inhibiting the transpeptidation reaction, this compound prevents the formation of a strong, rigid bacterial cell wall. nih.govwikipedia.orgbasicmedicalkey.comorthobullets.comresearchgate.net

Disruption of Bacterial Cell Wall Biosynthesis and Integrity

The inhibition of PBP activity by this compound leads to a significant disruption in bacterial cell wall biosynthesis. nih.govpatsnap.comnih.govnih.govresearchgate.netwikipedia.orgdrugbank.comsigmaaldrich.comresearchgate.netmicrobenotes.com The peptidoglycan layer, a key component of the bacterial cell wall, becomes weakened due to the impaired cross-linking. nih.govpatsnap.comwikipedia.orgnih.govsigmaaldrich.com This structural compromise makes the bacterial cell less rigid and more susceptible to osmotic pressure. nih.govpatsnap.com As a result, the bacterial cell undergoes lysis and ultimately dies. nih.govpatsnap.comwikipedia.orgiqb.esasm.orgresearchgate.netbasicmedicalkey.comdrugbank.commicrobenotes.com This bactericidal action is particularly effective against actively dividing bacteria, which are in the process of synthesizing new cell wall components. patsnap.com

Role of Bacterial Autolytic Enzymes in this compound-Mediated Effects

The final stage of bacterial cell death induced by this compound, involving cell lysis, is mediated by bacterial cell wall autolytic enzymes, also known as autolysins. iqb.esbasicmedicalkey.comdrugbank.commicrobenotes.commsdmanuals.com These endogenous enzymes are naturally present in bacterial cell walls and are necessary for processes like cell growth, reshaping the wall during growth, and aiding cell separation during division. basicmedicalkey.commicrobenotes.com While the exact relationship between PBPs and autolysins is not fully elucidated, it is hypothesized that beta-lactam antibiotics, including this compound, may interfere with an autolysin inhibitor. iqb.esdrugbank.com When peptidoglycan assembly is disrupted by beta-lactam action, certain wall components, such as teichoic acids, can be released from the cells, making them more susceptible to attack by their own autolysins. basicmedicalkey.com This uncontrolled activity of autolytic enzymes, combined with a weakened cell wall and high internal osmotic pressure, leads to the eventual bursting of the bacterial cells. basicmedicalkey.com

Biochemical Mechanisms of Microbial Resistance to Propicillin

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are bacterial enzymes that represent a major mechanism of resistance against beta-lactam antibiotics. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive agscientific.comasm.orgwikipedia.org.

Beta-lactam antibiotics, including Propicillin, possess a characteristic four-atom beta-lactam ring in their molecular structure agscientific.comwikipedia.org. The mechanism of inactivation by beta-lactamases involves the enzymatic hydrolysis of this crucial ring. This hydrolysis breaks the amide bond within the beta-lactam ring, opening it and deactivating the molecule's antibacterial properties agscientific.comwikipedia.orgwikipedia.orgpixorize.com. Once the beta-lactam ring is opened, the altered structure of the drug can no longer bind effectively to PBPs, thus failing to inhibit cell wall synthesis wikipedia.orgwikipedia.org. This compound is known to be susceptible to penicillinase, a type of beta-lactamase, indicating that its beta-lactam ring can be hydrolyzed by these enzymes nih.gov.

Beta-lactamases are classified into various groups based on their amino acid sequence homology (Ambler classification: Classes A, B, C, D) and their substrate specificity asm.orgwikipedia.orgpixorize.com.

Class A beta-lactamases: These often include extended-spectrum beta-lactamases (ESBLs) and common penicillinases like TEM-1 and SHV-1, which can hydrolyze penicillins and some cephalosporins asm.orgwikipedia.orgpixorize.com.

Class B metallo-beta-lactamases (MBLs): These enzymes require a metal ion (typically zinc) for their activity and can hydrolyze a broad range of beta-lactams, including carbapenems pixorize.com.

Class C beta-lactamases (AmpC): These are cephalosporinases that can hydrolyze penicillins and cephalosporins asm.org.

Class D beta-lactamases (OXA-type): These enzymes are known for their ability to hydrolyze oxacillin (B1211168) and related anti-staphylococcal penicillins, and some can degrade carbapenems asm.orgpixorize.com.

This compound's susceptibility to penicillinase highlights that it is vulnerable to inactivation by enzymes within these classifications that target penicillin structures nih.gov. Unlike penicillinase-resistant penicillins, which have bulky side chains to impede beta-lactamase access, this compound lacks this inherent resistance mechanism against penicillinase nih.govacs.org.

Alterations in Penicillin-Binding Proteins (PBPs)

Alterations in PBPs are a significant mechanism of beta-lactam resistance, particularly in Gram-positive bacteria, though increasingly reported in Gram-negatives frontiersin.orgplos.orgekb.eg. This compound exerts its antibacterial effect by binding to PBPs etflin.comoup.comasm.org.

Bacterial resistance can develop through mutations in the genes encoding PBPs, leading to structural changes in these proteins acs.orgekb.eg. These modifications result in a reduced binding affinity of beta-lactam antibiotics for the altered PBP variants plos.orgekb.eg. When the affinity is reduced, the antibiotic can no longer effectively inhibit the transpeptidase activity of the PBPs, allowing cell wall synthesis to continue even in the presence of the drug wikipedia.org. While this mechanism is well-established for beta-lactams, specific detailed research findings on modified PBP variants that directly impact this compound's affinity are not widely available in current public literature.

Another mechanism involves the overexpression of PBP variants that naturally possess a lower affinity for beta-lactam antibiotics plos.orgekb.eg. By producing a greater quantity of these low-affinity PBPs, bacteria can ensure that enough functional PBPs remain active to carry out cell wall synthesis, even when some are bound by the antibiotic oup.com. This effectively bypasses the inhibitory action of the drug. Similar to reduced affinity, specific data detailing the overexpression of low-affinity PBPs as a resistance mechanism specifically against this compound is limited in the available research.

Efflux Pump Systems in this compound Resistance

Efflux pump systems are bacterial protein transporters located in the cell membrane that actively expel antibiotics and other toxic compounds from the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. This mechanism contributes to both intrinsic and acquired multidrug resistance asm.org.

These pumps can extrude a wide range of structurally diverse antibiotics, including various beta-lactams. The most clinically significant efflux systems, particularly in Gram-negative bacteria, belong to the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and Pseudomonas aeruginosa plos.org. These tripartite complexes span both the inner and outer membranes, forming a conduit for drug expulsion. In Gram-positive bacteria, Major Facilitator Superfamily (MFS) transporters are more prevalent.

While efflux pumps are a well-recognized mechanism of resistance for beta-lactam antibiotics in general, specific studies detailing their direct role in this compound resistance or identifying particular efflux pumps that actively transport this compound are limited in publicly available research. However, as a beta-lactam, this compound is theoretically susceptible to the action of broad-spectrum efflux pumps that can expel various antibiotics from the bacterial cytoplasm.

In Vitro Biochemical and Enzymatic Interactions of Propicillin

Comparative Inhibition Studies with Other Beta-Lactams and Inhibitors

Comparative studies are essential to position Propicillin's efficacy relative to other established beta-lactam antibiotics and to assess its potential for synergistic effects with beta-lactamase inhibitors.

Assessment of In Vitro Antimicrobial Activity Profiles

In vitro studies have demonstrated that this compound exhibits distinct antimicrobial activity profiles when compared to other penicillins. For instance, this compound has been shown to be more active in vitro than penicillin G or penicillin V against certain strains of Staphylococcus aureus. researchgate.net The bactericidal activity of beta-lactam antibiotics, including this compound, stems from their ability to inhibit bacterial cell wall synthesis by binding to PBPs. nih.govmedicaldialogues.infishersci.cadrugbank.com

Table 1: Comparative In Vitro Activity of Penicillins Against Staphylococcus aureus

AntibioticIn Vitro Activity Relative to Penicillin G/VSource
This compoundDistinctly more active researchgate.net
Penicillin GReference researchgate.net
Penicillin VReference researchgate.net
Oxacillin (B1211168)Sensitive range for all examined strains researchgate.net

Biochemical Synergism with Beta-Lactamase Inhibitors

While this compound itself is not resistant to penicillinase (a type of beta-lactamase), wikipedia.org the concept of biochemical synergism with beta-lactamase inhibitors is a well-established strategy to overcome bacterial resistance to beta-lactam antibiotics. Beta-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam (B1681243), work by irreversibly inhibiting bacterial beta-lactamase enzymes, thereby protecting co-administered beta-lactam antibiotics from degradation and extending their antibacterial spectrum. wikipedia.orgwikipedia.orgfishersci.camims.comontosight.aimims.comnih.gov

Although specific detailed research findings on this compound's direct synergism with beta-lactamase inhibitors were not extensively detailed in the provided search results, the general principle applies to beta-lactam antibiotics. For example, amoxicillin (B794) is frequently administered with clavulanic acid to combat antibiotic resistance by preventing its degradation by beta-lactamase enzymes. rcsb.orgnih.govmims.com Similarly, piperacillin (B28561) is combined with tazobactam to broaden its spectrum against beta-lactamase-producing organisms. wikipedia.orgmims.comwikipedia.orghres.ca This synergistic approach enhances the efficacy of beta-lactams against resistant bacterial strains.

This compound Interactions with Microbial Drug-Metabolizing Enzymes

The interaction of antibiotics with microbial drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and bacterial transporter proteins, can influence their efficacy and potential for drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes

Studies investigating the effects of penicillin-based antibiotics on human hepatic cytochrome P450 (CYP) enzymes have shown varying degrees of inhibition. While the provided search results did not specifically detail this compound's direct inhibition of microbial cytochrome P450 enzymes, general trends for other penicillins can provide context. For instance, amoxicillin and piperacillin have been shown to inhibit CYP2C8-mediated aminopyrine (B3395922) N-demethylation in recombinant Escherichia coli expressing human P450s, with 50% inhibitory concentrations (IC50) of 0.83 mM and 1.14 mM, respectively. nih.govjst.go.jp However, these studies also suggested that interactions between these penicillin-based antibiotics and other drugs metabolized by the investigated P450s might not be clinically significant. nih.govjst.go.jpresearchgate.net It is important to note that these studies primarily focused on human hepatic P450s expressed in bacteria, rather than intrinsic microbial P450s.

Table 2: Inhibition of Human Hepatic CYP2C8 by Penicillin-Based Antibiotics (in E. coli expressing human P450s)

AntibioticCYP2C8 Inhibition (IC50)Source
Amoxicillin0.83 mM nih.govjst.go.jp
Piperacillin1.14 mM nih.govjst.go.jp

Influence on Bacterial Transporter Proteins

The influence of this compound on bacterial transporter proteins is a less explored area in the provided search results. However, it is known that bacterial transporter proteins play a critical role in the uptake and efflux of various compounds, including antibiotics, thereby affecting drug accumulation and efficacy within bacterial cells. Some hydrophilic antibacterials, including piperacillin, penicillin G, and ampicillin (B1664943), have been reported to inhibit drug transporters in vitro. nih.gov While this suggests a potential for interaction, the clinical significance of such interactions with transporters for these specific antibiotics is often noted as requiring further evaluation. nih.gov Further research would be needed to specifically delineate this compound's direct influence on bacterial transporter proteins.

Chemical Degradation Pathways and Stability Studies of Propicillin

Hydrolytic Degradation of the Beta-Lactam Ring

The most common degradation pathway for propicillin in aqueous solutions is the hydrolysis of the four-membered β-lactam ring. mdpi.com This process leads to the opening of the ring and the formation of inactive degradation products, rendering the antibiotic ineffective. The rate and mechanism of this hydrolysis are significantly influenced by the pH of the solution. nih.gov

The stability of penicillins in aqueous solutions is highly dependent on pH, typically exhibiting a V-shaped curve in a pH-rate profile, where the minimum degradation rate occurs at a specific pH. acs.orgresearchgate.net For many penicillins, the greatest stability is observed in the neutral pH range, approximately between pH 6.0 and 7.5. acs.orgmdpi.com Outside of this range, the degradation is subject to both specific-acid and specific-base catalysis. nih.govnih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the rate of hydrolysis increases. The reaction mechanism is complex and can involve the protonation of the β-lactam nitrogen or the carbonyl oxygen, making the ring more susceptible to nucleophilic attack by water. This process can lead to the formation of several degradation products through rearrangement. nih.gov The degradation of penicillin is generally faster under acidic conditions than in neutral solutions. mdpi.com

Base-Catalyzed Hydrolysis: In alkaline solutions (high pH), the degradation rate is significantly accelerated. nih.gov The primary mechanism is a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. nih.gov This attack is highly effective due to the high reactivity of the strained ring system, leading to its rapid cleavage. nih.gov Base-catalyzed hydrolysis is typically the most significant factor in the degradation of penicillins in solution. nih.gov

The table below illustrates the effect of pH on the degradation rate constant (k) for Penicillin G, a closely related penicillin, which demonstrates the typical pH-dependent stability profile expected for this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at 35°C.

pHRate Constant (k) (h⁻¹)
4.00.095
5.00.028
6.00.012
7.00.010
8.00.045
9.00.320
10.01.550
Data derived from studies on Penicillin G, illustrating the typical V-shaped pH-rate profile for penicillins. acs.orgresearchgate.net

The principal product of the hydrolytic degradation of this compound, whether under acidic, basic, or neutral conditions, is the corresponding This compound penicilloic acid . This compound is formed by the cleavage of the amide bond within the β-lactam ring. pku.edu.cn The formation of penicilloic acid results in the complete loss of antibacterial activity, as the structural integrity of the β-lactam ring is essential for its mechanism of action.

Under specific conditions, particularly acidic environments, further degradation and rearrangement of penicilloic acid can occur, leading to the formation of other secondary products. For the broader class of penicillins, these can include:

Penilloic Acid: Formed from penicilloic acid via decarboxylation. pku.edu.cn

Penillic Acid: A rearrangement product formed under acidic conditions. pku.edu.cn

Penicilloaldehyde: Another potential degradation product resulting from the breakdown of the thiazolidine (B150603) ring structure. pku.edu.cn

The primary and most significant hydrolytic product in terms of quantity remains the penicilloic acid derivative.

Photolytic Degradation Pathways and Transformation Product Analysis

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of many pharmaceutical compounds, a process known as photolysis. nih.govyoutube.com While specific studies on the photolytic degradation of this compound are not extensively detailed in the available literature, the behavior of other penicillins provides insight into the potential pathways. Photodegradation can lead to a loss of potency and the formation of potentially reactive transformation products. nih.gov

The process begins when the drug molecule absorbs photons, elevating it to an excited state. This excess energy can trigger chemical reactions, such as cleavage of chemical bonds or molecular rearrangements. amazonaws.com For penicillins like Penicillin G and Amoxicillin (B794), photolytic degradation has been shown to proceed through the cleavage of the β-lactam and thiazolidine rings, leading to a variety of transformation products. nih.govnih.govnih.gov A study on Penicillin G identified several organic compounds formed during photocatalytic degradation, resulting from the decomposition of the β-lactam ring followed by processes like oxidative decarboxylation. nih.gov The rate and extent of photodegradation can be influenced by factors such as the intensity and wavelength of the light, the pH of the solution, and the presence of photosensitizing agents. researchgate.netmdpi.com

Influence of Temperature and Solvents on this compound Stability

Temperature is a critical factor affecting the stability of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. nih.govnih.gov The thermal degradation of penicillins in both solid and solution states follows this principle. Studies on Penicillin G have shown that degradation is significantly faster at elevated temperatures. acs.orgresearchgate.net For instance, the half-life of Penicillin G in a neutral aqueous buffer is drastically reduced as the temperature increases from 5°C to 50°C. acs.org It is generally recommended that solutions of penicillins be stored under refrigerated conditions to minimize degradation and preserve potency. nih.gov Some studies have indicated that many β-lactams show a high degree of stability up to 150°C, with less than 30% degradation, although stability decreases significantly at higher temperatures. researchgate.net

The choice of solvent also has a profound impact on this compound's stability. While penicillins are often administered in aqueous solutions, their stability can be different in non-aqueous or mixed-solvent systems. nih.govnih.gov The presence of organic co-solvents can alter the degradation kinetics. nih.govnih.gov For example, the stability of some penicillins has been shown to be enhanced in certain organic solvents compared to water, which may be due to reduced water activity or changes in the polarity of the medium. researchgate.net However, the effect is highly dependent on the specific solvent used; some organic solvents can have a pronounced negative effect on stability. nih.gov

Table 2: Influence of Temperature on the Stability of Penicillin G in Aqueous Buffer (pH 7.0).

Temperature (°C)Degradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (hours)
50.002346.5
250.01546.2
350.04017.3
500.1803.9
Data derived from kinetic studies on Penicillin G, illustrating the acceleration of degradation with increasing temperature. acs.orgresearchgate.net

Kinetic Analysis of Degradation Processes

The degradation of penicillins, including this compound, in aqueous solution is typically modeled using kinetic analysis to quantify the rate of decomposition under various conditions. The hydrolysis of the β-lactam ring generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the penicillin. mdpi.commdpi.com

The pseudo-first-order rate equation is given by: ln(C/C₀) = -kt where:

C is the concentration of this compound at time t

C₀ is the initial concentration of this compound

k is the apparent first-order rate constant

By determining the rate constant (k) at different temperatures, the activation energy (Ea) for the degradation process can be calculated using the Arrhenius equation. acs.orgresearchgate.net k = A * e^(-Ea/RT) where:

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Kinetic studies on Penicillin G have shown that the activation energy for hydrolysis is largely independent of pH, even though the rate constant (k) varies significantly with pH. acs.org An activation energy of 83.5 kJ·mol⁻¹ has been reported for the degradation of Penicillin G in citrate (B86180) buffer. acs.orgresearchgate.net This kind of kinetic analysis is crucial for predicting the shelf-life and stability of this compound formulations under different storage conditions. nih.govnih.gov

Advanced Analytical Methodologies for Propicillin Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of analytical separation for complex mixtures. For a compound like propicillin, techniques that separate analytes based on their physicochemical properties, such as polarity and charge, are essential for isolating it from related substances, impurities, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile separation technique widely used for the analysis of penicillins, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation mechanism is based on the differential partitioning of this compound between the stationary and mobile phases.

The choice of stationary phase is critical for achieving optimal separation. C18 (octadecylsilane) columns are frequently used due to their hydrophobicity, which provides excellent retention and resolution for many penicillin compounds. researchgate.netchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govpku.edu.cn Adjusting the pH of the aqueous component is crucial as it affects the ionization state of this compound's carboxylic acid group, thereby influencing its retention time. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of compounds with a wide range of polarities and to shorten analysis times. nih.gov Detection is commonly performed using a UV detector, as the phenoxy group in this compound's side chain provides a suitable chromophore. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of penicillin-class antibiotics, which are applicable to this compound.

Interactive Table: Typical HPLC Parameters for Penicillin Analysis

Parameter Description
Column Zorbax C18, COSMOSIL 5C18-AR-II hplc.eu
Mobile Phase Acetonitrile / 0.2% Aqueous Formic Acid nih.gov
Detection UV at 210 nm researchgate.net
Flow Rate 1.0 mL/min researchgate.net

| Injection Volume | 10-20 µL pku.edu.cncofc.edu |

Capillary Electrophoresis (CE) represents a family of powerful and efficient electrokinetic separation methods performed in narrow-bore capillaries. wikipedia.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov For ionizable compounds like this compound, Capillary Zone Electrophoresis (CZE) is the most widely used CE mode. libretexts.org

In CZE, separation is based on the differences in the electrophoretic mobilities of analytes in a buffer-filled capillary under the influence of a high-voltage electric field. libretexts.org The electrophoretic mobility is dependent on the charge-to-size ratio of the molecule. libretexts.org Since this compound possesses a carboxylic acid group, its charge is pH-dependent. At a pH above its pKa, this compound will be anionic and migrate toward the anode. However, the strong electroosmotic flow (EOF) in a typical fused-silica capillary will carry all species, including anions, toward the cathode, but at different velocities, allowing for separation. wikipedia.org

The composition of the background electrolyte (BGE) is a critical parameter. Buffers such as phosphate or borate (B1201080) are commonly used to control the pH and maintain a stable current. nih.gov The concentration of the BGE affects the ionic strength of the medium, which in turn influences electrophoretic mobility and Joule heating. Organic modifiers like methanol can be added to the BGE to improve the solubility of analytes and modify the EOF. rsc.org The direct coupling of CE with mass spectrometry (CE-MS) is also possible, though it requires the use of volatile buffers like ammonium (B1175870) acetate or ammonium carbonate. nih.gov

Mass Spectrometry (MS) for Molecular and Degradation Product Identification

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and structural characterization of this compound and its related substances. It measures the mass-to-charge ratio (m/z) of ions, providing direct information about the molecular weight of the analyte. jchps.com When coupled with a separation technique like HPLC or CE (LC-MS or CE-MS), it combines high-resolution separation with highly specific and sensitive detection. nih.govrti.org

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. pku.edu.cn This allows for the confirmation of this compound's molecular weight with high accuracy.

Furthermore, tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and identifying degradation products. chromatographyonline.com In MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then the m/z of these fragments are analyzed. The resulting fragmentation pattern is a structural fingerprint of the molecule. The β-lactam ring is known to be unstable, and common degradation pathways for penicillins involve its hydrolysis. This leads to the formation of characteristic degradation products such as the corresponding penicilloic acid. pku.edu.cn By analyzing the masses of these fragments and degradation products, their structures can be proposed and identified, which is crucial for stability testing and impurity profiling. pku.edu.cncofc.edu

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation. youtube.com These methods are complementary and, when used together, can provide a complete structural picture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. jchps.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the protons on the β-lactam ring, the phenoxypropyl side chain, and the gem-dimethyl groups. ¹³C NMR would similarly identify all the unique carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the β-lactam, amide, and carboxylic acid groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com The this compound molecule contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. The most prominent of these would be the strong carbonyl (C=O) stretching vibrations. The β-lactam carbonyl typically appears at a high frequency (around 1770-1790 cm⁻¹), while the amide and carboxylic acid carbonyls absorb at lower frequencies (around 1650-1760 cm⁻¹). Other key absorptions would include the O-H stretch of the carboxylic acid and the N-H stretch of the amide.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
β-Lactam C=O stretch ~1770-1790
Amide C=O stretch ~1680-1700
Carboxylic Acid C=O stretch ~1700-1725

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. ijaresm.com The primary chromophore in the this compound structure is the phenoxy group in the side chain. This aromatic system gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum, typically around 260-280 nm. While UV-Vis spectroscopy does not provide detailed structural information on its own, it is highly valuable for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law. It is the principle behind the common use of UV detectors in HPLC systems. youtube.com

Q & A

Q. What are the key chemical and pharmacological properties of Propicillin, and how can researchers validate its structural purity in experimental settings?

this compound (C₁₈H₂₂N₂O₅S) is a phenoxypenicillin with a molecular weight of 378.45 g/mol, synthesized via etherification or mixed anhydride-mediated amidation of phenol derivatives and 6-aminopenicillanic acid . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy can further verify stereochemical configuration, while elemental analysis ensures stoichiometric accuracy . For pharmacological validation, measure partition coefficients (logP) and pKa values using shake-flask or potentiometric titration methods to assess bioavailability .

Q. How can researchers determine the antimicrobial spectrum of this compound against Gram-positive and Gram-negative pathogens?

Use standardized broth microdilution assays per Clinical and Laboratory Standards Institute (CLSI) guidelines to calculate minimum inhibitory concentrations (MICs) . Test against reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates. Include comparator antibiotics (e.g., amoxicillin, methicillin) to contextualize efficacy. Report MIC50/MIC90 values and interpret using EUCAST breakpoints . For atypical pathogens (e.g., Mycoplasma), employ agar dilution methods with specialized growth media .

Q. What methodologies are recommended for synthesizing this compound derivatives to enhance stability or activity?

Modify the phenoxy side chain via nucleophilic substitution or enzymatic catalysis (e.g., acylases). Introduce electron-withdrawing groups (e.g., nitro, halogens) to improve β-lactamase resistance. Assess derivatives using time-kill kinetics and post-antibiotic effect (PAE) assays . Characterize stability under varying pH and temperature conditions via accelerated degradation studies (ICH Q1A guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different bacterial isolates or experimental models?

Apply subgroup analysis stratified by bacterial species, resistance mechanisms (e.g., β-lactamase production), or host factors (e.g., pH in infection sites). Use meta-regression to identify confounding variables (e.g., inoculum size, growth media) . Validate findings with whole-genome sequencing of discrepant isolates to detect mutations in penicillin-binding proteins (PBPs) or efflux pump upregulation . Cross-reference pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile in vitro-in vivo discordance .

Q. What experimental designs are optimal for studying this compound’s resistance mechanisms in multidrug-resistant (MDR) pathogens?

Combine genomic (e.g., RNA-seq, CRISPR-Cas9 knockouts) and phenotypic approaches. Perform allelic exchange experiments to introduce suspected resistance genes (e.g., blaZ, mecA) into susceptible strains. Use chemostat models to simulate sub-inhibitory drug exposure and track resistance evolution . For β-lactamase-mediated resistance, quantify enzyme kinetics (Km, Vmax) with nitrocefin hydrolysis assays .

Q. How can PK/PD modeling improve dosing strategies for this compound in immunocompromised populations?

Develop a two-compartment model using non-linear mixed-effects modeling (NONMEM) with data from serial plasma/tissue sampling in animal models. Incorporate covariates (e.g., renal clearance, protein binding) and simulate dosing regimens to achieve target %T>MIC (time above MIC) . Validate with hollow-fiber infection models (HFIM) mimicking human pharmacokinetics .

Q. What methodologies identify synergistic combinations of this compound with non-β-lactam antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combinations with FICI ≤0.5 indicate synergy. Validate with time-kill curves and genomic analysis (e.g., transcriptomics) to identify pathways potentiated by synergy (e.g., cell wall synthesis + DNA gyrase inhibition) . For in vivo validation, employ murine neutropenic thigh infection models .

Q. How should researchers design stability studies for this compound under varying storage and physiological conditions?

Conduct forced degradation studies per ICH Q1A: expose this compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (H₂O₂). Monitor degradation via HPLC-UV and identify degradants using LC-MS/MS. Correlate stability with excipient compatibility in formulation studies .

Q. Methodological Best Practices

  • Data Presentation : Use tables to summarize MIC distributions (e.g., Table 1: MIC50/MIC90 for 20 clinical isolates) with footnotes explaining CLSI/EUCAST criteria .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 for animal experiments .
  • Statistical Rigor : Apply mixed-effects models for longitudinal PK/PD data and adjust for multiple comparisons (e.g., Bonferroni correction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.